REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([OH:16])=[O:15])=[N:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[C:17](=O)([O-])O.[Na+].CI.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([C:14]([O:16][CH3:17])=[O:15])=[N:8][NH:9][C:10]2=[O:13])=[CH:5][CH:4]=1 |f:1.2|
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Name
|
7-methoxy-1,2-dihydro-1-oxophthalazin-4-ylcarboxylic acid
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=NNC(C2=C1)=O)C(=O)O
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Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was separated
|
Type
|
WASH
|
Details
|
washed first with water
|
Type
|
CUSTOM
|
Details
|
cold methanol, and then recrystallised from methanol
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=NNC(C2=C1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |